REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C1(C)C=CC=CC=1>[N:1]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH:12]=[CH:16][CH:15]=[CH:14]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hrs
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The residue from evaporation
|
Type
|
WASH
|
Details
|
was washed with pet. ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |